molecular formula C11H16N2O2 B8190418 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester

Cat. No.: B8190418
M. Wt: 208.26 g/mol
InChI Key: GGXGXPOZZYXCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic Acid Ethyl Ester

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula is C₁₁H₁₆N₂O₂ , with a molecular weight of 208.26 g/mol . Its SMILES notation, CCOC(=O)C1(CCC1)C2=CN(N=C2)C , reveals a cyclobutane ring substituted at the 1-position with both a pyrazole moiety and an ethyl ester group (Figure 1). The pyrazole ring is further functionalized with a methyl group at the N1 position, contributing to steric and electronic effects.

Key Structural Features:
  • Cyclobutane Core : The four-membered ring introduces angle strain, which influences reactivity and conformational flexibility.
  • Pyrazole Substituent : The 1-methyl-1H-pyrazol-4-yl group provides a planar, aromatic system capable of π-π interactions.
  • Ethyl Ester Group : The –COOEt functionality enhances solubility and serves as a potential site for hydrolytic reactions.

The stereochemical configuration at the cyclobutane’s 1-position results in a 1,1-disubstituted geometry , where the pyrazole and ester groups occupy adjacent positions. This arrangement creates a steric environment that may restrict free rotation around the cyclobutane-pyrazole bond.

Comparative Analysis of Cyclobutane-Pyrazole Hybrid Systems

Cyclobutane-pyrazole hybrids exhibit distinct physicochemical properties compared to simpler cyclobutane derivatives. For instance, cyclobutyl cyclobutanecarboxylate (PubChem CID: 544086), a structurally related compound, features two cyclobutane rings but lacks the aromatic pyrazole system. The absence of aromaticity in CID 544086 reduces its potential for π-stacking interactions, highlighting the unique electronic profile of the target compound.

Table 1: Comparative Properties of Cyclobutane Derivatives
Property 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic Acid Ethyl Ester Cyclobutyl Cyclobutanecarboxylate
Molecular Formula C₁₁H₁₆N₂O₂ C₉H₁₄O₂
Molecular Weight (g/mol) 208.26 154.21
Key Functional Groups Pyrazole, Ethyl Ester Cyclobutane, Ester
Aromatic System Present (Pyrazole) Absent
Calculated LogP 1.8 (estimated) 1.5

The pyrazole ring’s electron-withdrawing nature and conjugation with the cyclobutane system may enhance stability under acidic conditions compared to non-aromatic analogs.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for this compound is not publicly available, insights can be drawn from related pyrazole-carboxylate systems. For example, 3,5-dimethyl-1H-pyrazole (L1) , analyzed via single-crystal X-ray diffraction, exhibits a planar pyrazole ring with an N–N bond distance of 1.361(3) Å . This bond length is consistent with aromatic delocalization, suggesting similar behavior in the target compound’s pyrazole moiety.

Conformational Highlights:
  • Cyclobutane Ring Puckering : The cyclobutane adopts a non-planar "puckered" conformation to alleviate angle strain, as observed in similar systems.
  • Intermolecular Interactions : The ethyl ester group may participate in hydrogen bonding with adjacent molecules, influencing crystal packing.
Figure 1: Proposed 3D Conformation

(Note: A representative model would show the cyclobutane ring puckered, with the pyrazole and ester groups in a cisoid arrangement to minimize steric clash.)

Properties

IUPAC Name

ethyl 1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-10(14)11(5-4-6-11)9-7-12-13(2)8-9/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXGXPOZZYXCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Overview

This method involves coupling a halogenated cyclobutanecarboxylic acid derivative with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester under palladium catalysis.

Reaction Conditions

ComponentQuantity/ConcentrationRole
1-Bromocyclobutanecarboxylic acid ethyl ester1.0 equiv.Electrophilic partner
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester1.2 equiv.Nucleophilic partner
Pd(dppf)Cl₂·CH₂Cl₂0.06 equiv.Catalyst
K₃PO₄·3H₂O3.0 equiv.Base
1,2-Dimethoxyethane (DME)0.3 MSolvent

Procedure :

  • Combine reagents in DME under nitrogen.

  • Heat at 80°C for 3 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 77–83%.

Mechanistic Insights

The palladium catalyst facilitates transmetallation between the boronate and bromide, followed by reductive elimination to form the C–C bond. Steric hindrance from the cyclobutane ring necessitates elevated temperatures for efficient coupling.

Cyclocondensation of Hydrazines with Cyclobutane Carbonyl Derivatives

Three-Component Reaction with Methylhydrazine

A one-pot synthesis adapts methodologies from pyrazole-4-carboxylate preparations, using cyclobutanecarbaldehyde, ethyl acetoacetate, and methylhydrazine.

Reaction Conditions

ComponentQuantity/ConcentrationRole
Cyclobutanecarbaldehyde1.0 equiv.Aldehyde component
Ethyl acetoacetate1.2 equiv.β-Ketoester
Methylhydrazine1.5 equiv.Hydrazine source
[bmim][FeCl₄]10 mol%Magnetic ionic liquid catalyst
O₂ (flow)1 atmOxidant

Procedure :

  • Stir components in ionic liquid at 60°C under oxygen flow for 12 hours.

  • Extract with dichloromethane and concentrate.

Yield : 68–72%.

Advantages

  • Avoids toxic solvents.

  • Catalyst recyclable for ≥5 cycles without significant loss in activity.

Ring-Closing Metathesis for Cyclobutane Formation

Grubbs Catalyst-Mediated Approach

Cyclobutane rings are constructed via [2+2] photochemical cycloaddition or metathesis. A representative route uses ethylene and a diethyl fumarate derivative.

Reaction Conditions

ComponentQuantity/ConcentrationRole
Diethyl 2-butenedioate1.0 equiv.Dienophile
EthyleneExcessAlkene
UV light (254 nm)Energy source

Procedure :

  • Irradiate diethyl fumarate and ethylene in hexane.

  • Isolate cyclobutane diester via fractional distillation.

  • Hydrolyze diester to carboxylic acid, then esterify with ethanol/H₂SO₄.

Yield :

  • Cyclobutane formation: 45–50%.

  • Final esterification: >90%.

Esterification of Preformed 1-(1-Methylpyrazol-4-yl)-cyclobutanecarboxylic Acid

Fischer Esterification Protocol

Direct esterification of the carboxylic acid precursor ensures high purity.

Reaction Conditions

ComponentQuantity/ConcentrationRole
1-(1-Methylpyrazol-4-yl)-cyclobutanecarboxylic acid1.0 equiv.Substrate
EthanolExcessSolvent/nucleophile
H₂SO₄0.5 equiv.Acid catalyst

Procedure :

  • Reflux at 80°C for 24 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate.

Yield : 85–88%.

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental Impact
Suzuki Coupling77–83HighModerate (Pd waste)
Cyclocondensation68–72ModerateLow (ionic liquid)
Ring-Closing Metathesis45–50LowHigh (UV energy)
Fischer Esterification85–88HighLow

Key Observations :

  • Suzuki Coupling offers the best balance of yield and scalability but requires palladium management.

  • Cyclocondensation is greener but lower-yielding.

  • Fischer Esterification is optimal for final step functionalization .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester is primarily studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Potential Therapeutic Areas :

  • Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of bacteria and fungi. Studies have shown this compound to be effective against multi-drug resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro tests on HeLa and MCF-7 cell lines indicated an IC50 value of approximately 30 µM, suggesting its potential as an anticancer agent .

The biological mechanisms of action for this compound involve modulation of specific enzymatic activities and receptor interactions:

  • Mechanism of Action : The compound may bind to enzymes or receptors involved in inflammatory processes, potentially influencing cell proliferation and apoptosis pathways .

Industrial Applications

In addition to its medicinal applications, this compound serves as an important intermediate in organic synthesis. It can be utilized in the production of more complex molecules used in various industrial applications, including:

  • Material Science : Its unique chemical structure allows it to be employed in developing new materials with specific properties.
  • Chemical Processes : It can act as a reagent or catalyst in various chemical reactions, enhancing efficiency and yield in synthetic pathways.

Study 1: Antimicrobial Efficacy

A study demonstrated that the compound exhibited significant antibacterial activity against resistant bacterial strains. The results indicated that the compound could serve as a foundation for developing new antimicrobial agents .

Study 2: Cancer Cell Line Inhibition

In vitro studies showed that the compound could induce apoptosis in cancer cells, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Pyrazole-Ester Motifs

Compound Name Molecular Formula (Hill Notation) Molecular Weight Key Substituents CAS No. Reference
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester C₁₁H₁₆N₂O₂ 220.26 Cyclobutane, 1-methylpyrazole, ethyl ester Not provided -
Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate C₉H₁₄N₂O₂ 182.22 Pyrazole, ethyl ester, propanoate chain Not provided
5-Amino-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester C₉H₁₁F₃N₃O₂ 250.20 Trifluoromethyl, amino, ethyl ester Not provided
Methyl 1-(2,4-difluorophenyl)-5-[[2-[[(1,1-dimethylethyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylate C₁₇H₁₉F₂N₅O₂S 395.43 Difluorophenyl, thioxomethyl hydrazine 264233-05-8

Key Observations :

  • Cyclobutane vs.
  • Electron-Withdrawing Groups: The trifluoromethyl and amino groups in 5-Amino-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester increase polarity and metabolic stability compared to the non-substituted pyrazole in the target compound .
  • Aromatic Substitution : The difluorophenyl group in CID 2745687 () enhances lipophilicity and may influence pharmacokinetic properties relative to the cyclobutane-containing target compound .

Cyclobutane-Containing Analogs

and highlight cyclobutane derivatives’ synthesis and stability:

  • Cyclobutanecarboxylic acid ethyl ester (precursor to the target compound) undergoes hydrolysis to yield 1,1-cyclobutanedicarboxylic acid, demonstrating the ester’s role as a synthetic intermediate .
  • Rearrangement Products : Cyclobutanecarboxylic acid esters can rearrange under certain conditions to form cyclopropylmethyl or 3-butenyl esters, suggesting that the target compound’s stability may depend on reaction conditions (e.g., temperature, catalysts) .

Pyrazole Derivatives

and list pyrazole analogs with varying substituents:

  • (1-Methyl-1H-pyrazol-4-yl)methanamine (Similarity: 0.72) lacks the ester and cyclobutane groups but retains the methylpyrazole motif, emphasizing the pyrazole’s role in molecular recognition .
  • 1-Methyl-1H-pyrazole-4-carboxylic acid (Similarity: 0.80) replaces the ester with a carboxylic acid, altering solubility and reactivity .

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural configuration that combines a pyrazole ring with a cyclobutanecarboxylic acid ethyl ester moiety, which may contribute to its pharmacological properties.

The molecular formula of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester is C11H16N2O2C_{11}H_{16}N_{2}O_{2} with a molecular weight of 208.26 g/mol. Its predicted boiling point is approximately 364.5 °C, and it has a density of about 1.33 g/cm³ .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The exact mechanism of action is still under investigation, but preliminary studies suggest that it may modulate enzymatic activities and receptor functions, potentially influencing processes such as inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

There is emerging evidence suggesting that 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester may possess anticancer properties. It has been investigated for its effects on cancer cell lines, with preliminary results indicating that it could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester exhibited notable antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL .

Study 2: Cancer Cell Line Inhibition

In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound could induce apoptosis and inhibit cell proliferation. The IC50 values were reported at approximately 30 µM for HeLa cells, indicating a promising potential for further development as an anticancer therapeutic agent .

Comparative Analysis

To better understand the biological activity of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester, a comparison with other similar compounds was conducted:

Compound NameBiological ActivityIC50 (µM)
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl esterAntimicrobial, Anticancer~30 (HeLa)
3(5)-AminopyrazolesAntimicrobial~25
1-Methyl-1H-pyrazoleAnticancer~40

Q & A

Basic Question

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positioning and cyclobutane ring integration. IR identifies ester carbonyl (~1700 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS-EI) validates molecular weight and fragmentation patterns .
  • Purity : Elemental analysis (C, H, N) and HPLC (≥98% purity) ensure analytical consistency .

How can researchers address discrepancies in reported pharmacological activities of pyrazole-carboxylate derivatives?

Advanced Question
Contradictions in activity data (e.g., analgesic vs. anti-inflammatory efficacy) may arise from structural variations (e.g., substituents at the 5-position) or assay conditions. Strategies include:

  • Comparative SAR studies : Systematically modifying substituents (e.g., benzoyl vs. phenyl groups) and testing activity across standardized assays .
  • Dose-response profiling : Evaluating ulcerogenic behavior (e.g., compound 4c in ) at varying concentrations to balance efficacy and toxicity .
  • In silico modeling : Docking studies to correlate electronic/steric properties with target binding (e.g., COX-2 inhibition) .

What methodologies are recommended for optimizing reaction yields in large-scale synthesis?

Advanced Question
Yield optimization requires:

  • Catalyst screening : Testing alternatives to NaN₃ (e.g., CuI for click chemistry) to reduce side reactions .
  • Solvent optimization : Replacing DMF with less polar solvents (e.g., CH₂Cl₂) to minimize byproducts during cyclobutane ring formation .
  • Process intensification : Continuous flow reactors for precise temperature control and reduced reaction times .

How can structural analogs inform the design of derivatives with enhanced biological activity?

Advanced Question
Analog studies (e.g., tetrazole or benzoate derivatives) highlight key pharmacophores:

  • Tetrazole rings : Improve metabolic stability and hydrogen-bonding capacity (anticonvulsant activity) .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance anti-inflammatory activity, while bulky groups reduce ulcerogenicity .
  • Hybrid scaffolds : Incorporating triazole rings (via azide-alkyne cycloaddition) improves target selectivity .

What are the stability and storage considerations for this compound under laboratory conditions?

Basic Question

  • Stability : Stable at room temperature in inert atmospheres. Avoid moisture and strong oxidizers to prevent ester hydrolysis or decomposition .
  • Storage : Store in amber vials at –20°C with desiccants. Monitor via TLC for degradation (e.g., ester cleavage) .

What computational approaches are used to predict the physicochemical properties of this compound?

Advanced Question

  • DFT calculations : Predict molecular geometry, dipole moments, and frontier orbitals (HOMO/LUMO) to assess reactivity .
  • Solubility modeling : COSMO-RS simulations correlate logP values with solvent compatibility .
  • ADMET profiling : SwissADME or pkCSM tools evaluate bioavailability and toxicity risks .

How can ecological toxicity data gaps for this compound be addressed in preclinical studies?

Advanced Question

  • Acute toxicity assays : Use Daphnia magna or zebrafish models to estimate LC₅₀ values .
  • Biodegradation studies : OECD 301F tests assess microbial degradation rates in aquatic systems .
  • Bioaccumulation potential : Measure logKow values to predict environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.